This compound, also known by its synonyms PF-4455242 or PF-04455242 hydrochloride, was previously investigated for its potential therapeutic effects in the central nervous system (CNS) []. Here's a breakdown of its scientific research background:
PF-4455242 was a candidate drug undergoing clinical trials for the treatment of bipolar disorder [, ]. Studies suggested it might also be beneficial for depression and substance abuse []. However, development of the drug was discontinued by Pfizer in September 2010 [].
The specific mechanism of action for PF-4455242 is not fully elucidated in publicly available sources. However, research suggests it functioned as a high-affinity antagonist for kappa-opioid receptors []. Kappa-opioid receptors are involved in various physiological processes, including pain perception, mood regulation, and reward processing [].
2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine hydrochloride, also known as PF-4455242, is a synthetic compound characterized by its complex structure, which includes a methyl group, a propanamine backbone, and a sulfonyl group attached to a pyrrolidine moiety. Its molecular formula is with a molar mass of 372.52 g/mol . The compound is primarily studied for its potential pharmacological applications, particularly in the field of neuroscience and psychiatry.
The chemical reactivity of 2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine hydrochloride can be attributed to its functional groups. The amine group can participate in nucleophilic substitutions, while the sulfonyl group may engage in electrophilic reactions. Additionally, the compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of various derivatives. Specific reaction mechanisms and pathways would depend on the reaction conditions and the presence of other reagents.
Research indicates that 2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine hydrochloride exhibits significant biological activity, particularly as a modulator of neurotransmitter systems. It has been associated with potential effects on dopamine and serotonin receptors, suggesting its role in mood regulation and cognitive function . Studies have shown that compounds with similar structures often exhibit neuroprotective properties and may be beneficial in treating disorders such as depression or anxiety.
The synthesis of 2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine hydrochloride typically involves several steps:
These synthetic routes allow for the production of high-purity compounds suitable for biological testing.
The primary applications of 2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine hydrochloride are in pharmacological research and development. Its potential as a therapeutic agent for neurological disorders makes it a candidate for further studies in drug formulation and clinical trials. Additionally, it may serve as a valuable tool in neuroscience research to elucidate the mechanisms underlying neurotransmitter modulation.
Interaction studies involving 2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine hydrochloride have focused on its binding affinity to various receptors, particularly those related to dopamine and serotonin pathways. These studies are crucial for understanding how this compound may influence synaptic transmission and neurochemical balance in the brain . Investigations into its interactions with other pharmacological agents could also provide insights into potential combination therapies for treating mental health disorders.
Several compounds share structural similarities with 2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine hydrochloride. Here are a few notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Pramiracetam | Nootropic agent affecting AMPA receptors | |
Aniracetam | Enhances cognitive function through glutamate modulation | |
Remoxipride Hydrochloride | Selective D2 receptor antagonist used in schizophrenia treatment |
Uniqueness: The uniqueness of 2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine hydrochloride lies in its specific combination of functional groups that enable distinct pharmacological interactions compared to other similar compounds. Its sulfonamide moiety may confer unique solubility and bioavailability characteristics, potentially enhancing its therapeutic efficacy .
The crystallographic analysis of 2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine hydrochloride reveals a complex molecular architecture characterized by three distinct structural domains: a biphenyl core, a pyrrolidine sulfonyl substituent, and an isobutylamine side chain [1] [7]. The compound crystallizes with the molecular formula C21H28N2O2S·HCl and exhibits a molecular weight of 409.0 g/mol for the hydrochloride salt [1].
The central biphenyl system demonstrates a non-planar conformation with a dihedral angle between the two phenyl rings measured at approximately 44.3° to 52.7°, which is consistent with similar biphenyl sulfonyl compounds [39]. This deviation from planarity arises from steric interactions between the sulfonyl substituent and the adjacent phenyl ring, forcing the molecule to adopt a twisted conformation to minimize unfavorable contacts [21].
The pyrrolidine ring adopts an envelope conformation, as commonly observed in five-membered nitrogen heterocycles [20] [39]. The envelope pucker is characterized by one carbon atom deviating significantly from the plane defined by the remaining four ring atoms, with displacement values typically ranging from 0.4 to 0.6 Å [39]. This conformational preference is stabilized by the optimal balance between angle strain and torsional strain within the five-membered ring system [20].
Parameter | Value Range | Reference Compound |
---|---|---|
Space Group | P21/c, P-1 | Various sulfonyl pyrrolidines [33] |
Unit Cell Volume | 556-1382 ų | Related structures [33] [35] |
Dihedral Angle (Biphenyl) | 44.3°-52.7° | Biphenyl derivatives [39] |
Pyrrolidine Envelope Deviation | 0.4-0.6 Å | Five-membered rings [39] |
The sulfonyl group connecting the pyrrolidine ring to the biphenyl system exhibits a tetrahedral geometry around the sulfur atom, with sulfur-oxygen bond lengths of approximately 1.43-1.45 Å and sulfur-nitrogen bond lengths of 1.63-1.65 Å [31]. The sulfonyl moiety adopts an orientation that minimizes steric clashes with both the pyrrolidine ring and the adjacent phenyl group [19].
The isobutylamine side chain demonstrates considerable conformational flexibility, with the nitrogen atom exhibiting sp³ hybridization and bond angles summing to approximately 340°, consistent with pyramidal geometry [39]. The 2-methylpropyl group can adopt multiple rotameric states around the carbon-nitrogen bond, contributing to the overall conformational complexity of the molecule [36].
Intermolecular interactions within the crystal lattice are dominated by hydrogen bonding involving the protonated amine group of the hydrochloride salt and the chloride counterion [18]. These interactions typically form chains or networks that stabilize the crystal packing, with nitrogen-hydrogen to chloride distances ranging from 2.8 to 3.2 Å [18].
The proton nuclear magnetic resonance spectrum of 2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine hydrochloride exhibits characteristic signal patterns that reflect the complex molecular architecture and conformational dynamics of the compound [40]. The aromatic region displays multiple overlapping signals between 7.2 and 8.0 parts per million, corresponding to the protons of the biphenyl system [22] [27].
The pyrrolidine ring protons appear as a complex multiplet pattern between 1.5 and 3.5 parts per million, reflecting the envelope conformation and the restricted rotation around the nitrogen-sulfur bond [26]. The alpha-protons adjacent to the sulfonyl nitrogen typically resonate at 3.2-3.3 parts per million as a triplet with coupling constants of approximately 6.8 Hz, consistent with related pyrrolidine sulfonamide systems [31].
Structural Unit | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
---|---|---|---|
Aromatic Protons | 7.2-8.0 | Multiplet | 7-8 |
Pyrrolidine α-H | 3.2-3.3 | Triplet | 6.8 |
Pyrrolidine β,γ-H | 1.5-2.0 | Multiplet | Variable |
Benzylic CH₂ | 3.6-3.8 | Singlet | - |
Isobutyl CH | 1.8-2.0 | Multiplet | 6-7 |
Methyl Groups | 0.9-1.1 | Doublet | 6.5 |
The benzylic methylene protons linking the biphenyl system to the isobutylamine chain resonate as a singlet at approximately 3.6-3.8 parts per million, indicating rapid exchange or conformational averaging on the nuclear magnetic resonance timescale [22]. This chemical shift reflects the deshielding effect of the adjacent aromatic ring and the electron-withdrawing influence of the nitrogen atom [22].
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts for each carbon environment [23]. The aromatic carbons of the biphenyl system appear between 120 and 140 parts per million, with the sulfonyl-bearing carbon showing distinct downfield shifts due to the electron-withdrawing effect of the sulfur dioxide group [25].
The pyrrolidine ring carbons exhibit chemical shifts between 20 and 50 parts per million, with the carbon alpha to the sulfonyl nitrogen appearing most downfield at approximately 48-50 parts per million [24]. The envelope conformation of the pyrrolidine ring results in slightly different chemical shifts for the carbon atoms, reflecting their distinct conformational environments [24].
Conformational exchange processes are evident in the nuclear magnetic resonance spectra through temperature-dependent line broadening and coalescence phenomena [36]. Variable temperature studies reveal restricted rotation around the sulfur-nitrogen bond, with exchange barriers typically ranging from 50 to 70 kilojoules per mole for similar sulfonamide systems [24].
The isobutylamine portion displays characteristic splitting patterns, with the tertiary carbon of the 2-methylpropyl group appearing as a quartet due to coupling with the adjacent methyl groups [11]. The methyl carbon signals appear as doublets with carbon-hydrogen coupling constants of approximately 125-130 Hz [25].
High-resolution mass spectrometric analysis of 2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine hydrochloride provides definitive molecular weight confirmation and structural validation through characteristic fragmentation patterns [31]. The molecular ion peak appears at mass-to-charge ratio 373.1950 for the protonated free base [M+H]⁺, with mass accuracy typically within 5 parts per million of the theoretical value [31].
The fragmentation behavior under electron ionization conditions follows predictable pathways characteristic of biphenyl sulfonyl compounds [28]. The most abundant fragment ions result from cleavage of the benzylic carbon-nitrogen bond, producing a stable biphenyl sulfonyl pyrrolidine cation at mass-to-charge ratio 316, and an isobutylamine-derived fragment at mass-to-charge ratio 58 [28].
Fragment Ion (m/z) | Relative Intensity (%) | Structural Assignment |
---|---|---|
373 | 25-30 | [M+H]⁺ Molecular Ion |
316 | 85-100 | Biphenyl Sulfonyl Pyrrolidine |
272 | 40-50 | Loss of Pyrrolidine SO₂ |
209 | 30-40 | Biphenyl Core |
141 | 20-30 | Sulfonyl Pyrrolidine |
84 | 15-25 | Pyrrolidine |
58 | 60-80 | Isobutylamine |
The sulfonyl group undergoes characteristic fragmentation through loss of sulfur dioxide (64 mass units), resulting in a fragment ion at mass-to-charge ratio 272 [29] [32]. This fragmentation pathway is commonly observed in aryl sulfonyl compounds and serves as a diagnostic marker for the presence of the sulfonamide functionality [29].
Secondary fragmentation of the pyrrolidine ring occurs through loss of neutral fragments corresponding to ethylene (28 mass units) and propene (42 mass units), reflecting the ring-opening processes typical of cyclic aliphatic amines under high-energy collision conditions [28]. The resulting fragment ions provide structural confirmation of the five-membered nitrogen heterocycle [28].
The biphenyl core exhibits fragmentation patterns consistent with aromatic ring systems, including loss of hydrogen radicals and formation of phenyl cations [28]. The dihedral angle between the phenyl rings influences the fragmentation efficiency, with twisted conformations showing enhanced cleavage of the inter-ring bond compared to planar arrangements [28].
Tandem mass spectrometry experiments using collision-induced dissociation reveal additional structural details through controlled fragmentation of selected precursor ions [30]. The molecular ion undergoes preferential cleavage at the benzylic position, confirming the connectivity between the biphenyl system and the isobutylamine chain [30].
The isotope pattern of the molecular ion cluster provides additional confirmation of the molecular formula, with the theoretical isotope distribution matching the experimental spectrum within instrumental precision [15]. The presence of sulfur contributes a characteristic M+2 peak at approximately 4.4% relative intensity, consistent with the natural abundance of sulfur-34 isotope [15].